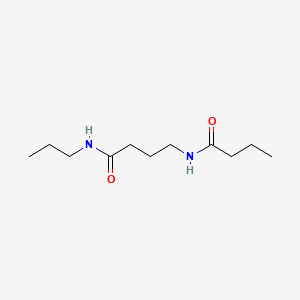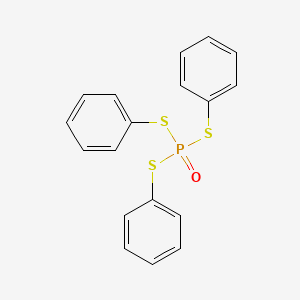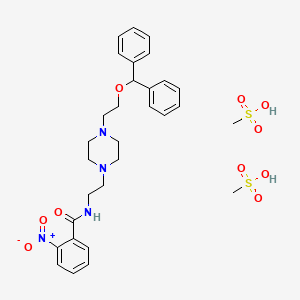
Benzamide, N-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-2-nitro-, dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-2-nitro-, dimethanesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzamide core, a piperazine ring, and a nitro group, making it a versatile molecule in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. The reaction is performed under mild conditions, making it suitable for various functionalized molecules.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of solid acid catalysts and ultrasonic irradiation has been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-2-nitro-, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the nitro group to other functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzamide core can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require electrophilic reagents and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized products .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology and Medicine
In biology and medicine, benzamide derivatives are known for their potential therapeutic applications. They have been studied for their antibacterial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry
Industrially, benzamide derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various industrial processes .
Mechanism of Action
The mechanism of action of benzamide, N-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-2-nitro-, dimethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as N-(2,5-dimethoxyphenyl)-4-nitro-benzamide and N-(2-chloro-4-nitrophenyl) sulphonamide .
Uniqueness
What sets this compound apart is its unique combination of a benzamide core, a piperazine ring, and a nitro group. This structure provides it with distinct chemical and biological properties, making it more versatile compared to other benzamide derivatives .
Properties
CAS No. |
116713-34-9 |
|---|---|
Molecular Formula |
C30H40N4O10S2 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
N-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]-2-nitrobenzamide;methanesulfonic acid |
InChI |
InChI=1S/C28H32N4O4.2CH4O3S/c33-28(25-13-7-8-14-26(25)32(34)35)29-15-16-30-17-19-31(20-18-30)21-22-36-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27H,15-22H2,(H,29,33);2*1H3,(H,2,3,4) |
InChI Key |
PACCREOFJSABJE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


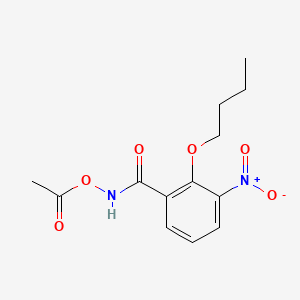

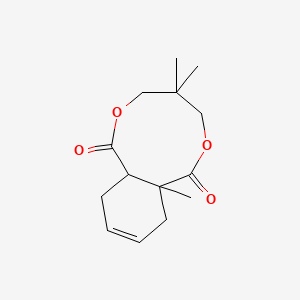
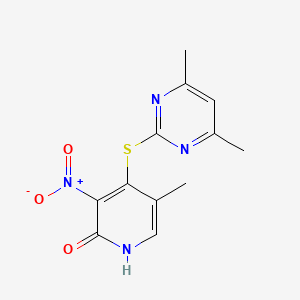
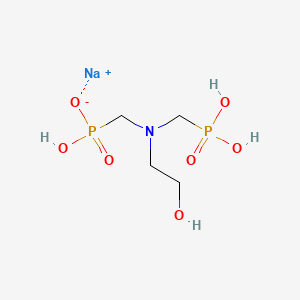

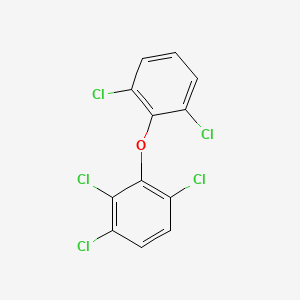
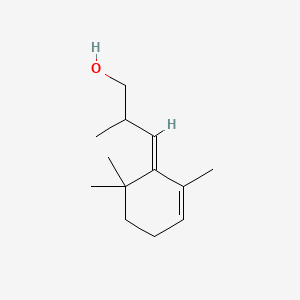


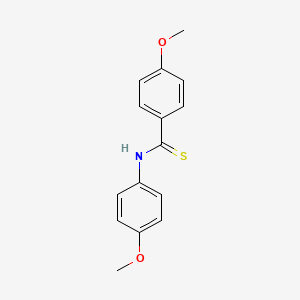
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
